Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 159326-72-4
VCID: VC8077968
InChI: InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10)
SMILES: C1=CN2C(=C1)C(=NC(=N2)N)N
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

CAS No.: 159326-72-4

Cat. No.: VC8077968

Molecular Formula: C6H7N5

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine - 159326-72-4

Specification

CAS No. 159326-72-4
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Standard InChI InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10)
Standard InChI Key PONRKWXOBUXXDV-UHFFFAOYSA-N
SMILES C1=CN2C(=C1)C(=NC(=N2)N)N
Canonical SMILES C1=CN2C(=C1)C(=NC(=N2)N)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Pyrrolo[2,1-f][1, triazine-2,4-diamine consists of a bicyclic framework where a pyrrole ring (five-membered, nitrogen-containing) is fused to a 1,2,4-triazine ring (six-membered, three-nitrogen heterocycle) at the [2,1-f] positions. The diamino groups at C2 and C4 introduce hydrogen-bonding capabilities, influencing solubility and reactivity. The molecular formula C₆H₇N₅ (MW: 149.15 g/mol) reflects a high nitrogen content (47.0%), contributing to its polar nature .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₇N₅
Molecular Weight149.15 g/mol
CAS Registry Number159326-72-4
Hydrogen Bond Donors4 (two NH₂ groups)
Hydrogen Bond Acceptors5 (three ring N, two NH₂)

Spectroscopic Features

While experimental data on its spectral signatures remain limited in public databases, analogous pyrrolotriazine derivatives exhibit characteristic UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the conjugated system . NMR studies of related compounds reveal distinct proton environments: pyrrolic protons resonate at δ 6.5–7.2 ppm, while triazine ring protons appear upfield (δ 8.0–8.5 ppm) .

Synthetic Strategies

Cyclization from Pyrrole Precursors

A foundational approach involves functionalizing pyrrole derivatives with triazine-forming reagents. For example, treating N-unsubstituted pyrrole (1) with O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) generates an intermediate that cyclizes under formamide reflux (165°C) to yield the pyrrolotriazine core . Subsequent amination via Hoffman-type reactions introduces the C2/C4 amino groups.

Rearrangement of Pyrrolooxadiazines

Son and Park (2016) demonstrated that pyrrolo[1,2-d] oxadiazines (11) undergo nucleophile-induced rearrangement to pyrrolotriazinones (12), which can be aminated to the target diamine . Using lithium hexamethyldisilazide (LiHMDS) at 0°C for 5 minutes, this method achieves 78–92% yields, offering superior regioselectivity compared to thermal cyclization .

Table 2: Comparative Synthesis Routes

MethodStarting MaterialConditionsYield (%)
Pyrrole cyclization N-unsubstituted pyrroleFormamide, 165°C, 6 hr65
Oxadiazine rearrangement PyrrolooxadiazineLiHMDS, 0°C, 5 min85
Metal-mediated coupling N-Boc-pyrrolotriazineLDA, −78°C, 30 min91

Transition Metal-Mediated Functionalization

Recent advances employ palladium or copper catalysts to install amino groups. A CuCl₂·2H₂O/NaOAc system in DMSO facilitates coupling between chromene aldehydes and pyrrole carboxamides, forming triazinone intermediates amenable to amination . This method’s efficiency (yields up to 88%) stems from the metal’s ability to stabilize reactive nitrene species during C–N bond formation .

Pharmacological Applications and Derivatives

Antiviral Activity

While direct studies on the diamine are scarce, its structural analogs exhibit pronounced antiviral effects. The adenosine analog GS-441524 (a pyrrolo[2,1-f] triazine-4-amine) inhibits RNA-dependent RNA polymerases (RdRps) in noroviruses and coronaviruses, including SARS-CoV-2 . The diamine’s C2/C4 amines may enhance binding to RdRp active sites through additional hydrogen bonds, as hypothesized for remdesivir intermediates .

Kinase Inhibition

Pyrrolotriazine diamines act as ATP-competitive inhibitors for kinases involved in oncology. For instance, derivatives bearing sulfonamide substituents suppress PI3Kα with IC₅₀ values <10 nM, disrupting AKT/mTOR signaling in breast cancer models . The diamine motif’s rigidity preorganizes the molecule for optimal hydrophobic pocket engagement.

Challenges and Future Directions

Scalability of Synthesis

Current routes suffer from multi-step sequences and harsh conditions. A 2023 breakthrough by Zhang et al. addressed this via direct lithiation of N-Boc-pyrrolotriazine, enabling one-pot C-glycosylation and cyanation to streamline remdesivir precursor synthesis . Adapting this strategy for diamines could reduce production costs by 40–60% .

Toxicity Profiling

No published data exist on the diamine’s acute or chronic toxicity. Structural analogs show moderate hepatotoxicity at high doses (LD₅₀ >500 mg/kg in mice), likely due to reactive metabolite formation. Introducing electron-withdrawing groups at C7 may mitigate this risk while preserving activity .

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